Glycidyl
Overview
Description
Glycidyl Description and Synthesis Analysis
Glycidyl compounds, such as glycidyl nitrate (GLYN) and glycidyl methacrylate (GM), are synthesized through various chemical reactions. The synthesis of α,ω-hydroxy telechelic oligomers of GLYN is achieved by the activated monomer mechanism, which can produce difunctional or trifunctional compounds. These compounds can be further nitrated to form α,ω-nitrato telechelic oligomers, which are envisioned as energetic plasticizers for propellant and explosive applications . Similarly, GM copolymers are synthesized through solution free radical polymerizations, which can be modified post-synthesis by incorporating bulky organosilicon side chains through the ring-opening reaction of the epoxy groups .
Molecular Structure Analysis
The molecular structure of glycidyl-based compounds is characterized by the presence of an epoxy group, which is reactive and can be modified to produce various derivatives. For instance, glycidyl azide polymers (GAPs) maintain their isotacticity even after the azidation of poly(epichlorohydrin)s, although the polymer backbone is degraded during the process . The molecular structure of these compounds is crucial as it determines their reactivity and the possibility of forming copolymers with different properties.
Chemical Reactions Analysis
Glycidyl compounds undergo a variety of chemical reactions. For example, glycidyl methacrylate polymers can be chemically modified to yield polymers with antimicrobial properties by introducing quaternary ammonium or phosphonium groups . The glycidyl carbamate functional resins can self-crosslink without additional hardeners, combining polyurethane properties with epoxide reactivity . Furthermore, glycidyl-polymer-based poly(ionic liquid)s are synthesized via click functionalization, which allows for the design of polyelectrolytes with specific properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of glycidyl compounds are diverse and can be tailored for specific applications. The thermal properties of glycidyl-based oligomers are studied using differential scanning calorimetry, indicating their potential as energetic plasticizers . The antimicrobial activity of modified glycidyl methacrylate polymers is tested against various microorganisms, showing that the structure and composition of the active group influence the growth inhibitory effect . The self-crosslinked coatings of glycidyl carbamate functional resins exhibit excellent solvent resistance, hardness, and impact resistance . Additionally, the ionic conductivity of glycidyl-polymer-based poly(ionic liquid)s can be tuned by the choice of spacers and cationic moieties .
Scientific Research Applications
1. Polymer Chemistry
Glycidyl, due to its epoxy and active hydroxyl group, is challenging to introduce into polymeric chains but results in hyperbranched polyglycidyl. The derived monomer 1-ethoxyethyl glycidyl ether (EEGE) is used in polymer chemistry for the production of linear polyglycidyl and to construct copolymers with complex architectures. This chemistry is efficient for creating copolymers containing glycidyl units, leading to desired properties and applications in various fields (Zhang & Wang, 2015).
2. Hydrogel Development
Glycidyl methacrylate (GMA) immobilized dextran is used to form hydrogels by adding dithiothreitol to oxidized Dex-GMA. These hydrogels have controlled degradation independent of their mechanical properties, useful in regenerative medicine and drug delivery systems. This finding aids in designing polymer materials with precise control over degradation speed (Nonsuwan et al., 2019).
3. Propellant and Explosive Materials
Poly(glycidyl nitrate) (PGN), derived from glycidyl, is a high-energy, low-sensitivity binder for solid propellants, explosives, and pyrotechnics. Its synthesis has been researched extensively due to its potential in high-energy applications (Wang Lian-xin, 2007).
4. Gene Therapy
Poly(glycidyl methacrylate)-based star-like polycations, due to their hydrophilic hydroxyl groups, efficiently transfer miRNA into primary cardiac fibroblasts. This application is significant in cardiac disease treatment, such as inhibiting cardiac fibrosis and hypertrophy (Li et al., 2016).
5. Enzymatic Synthesis
Enantiopure glycidol synthesis is achieved enzymatically, resolving racemic glycidyl butyrate. This process is crucial for producing pure glycidol, used in various chemical syntheses (Palomo et al., 2005).
6. Foodborne Contaminant Analysis
Glycidyl esters, formed during edible oil refining, are analyzed due to their potential carcinogenic nature. Research includes studying their formation mechanisms and developing methods to reduce their presence in food products (Bognár et al., 2018).
7. Acid-Labile Gene Vectors
Ethanolamine-functionalized poly(glycidyl methacrylate) (PGEA) is used in gene therapy, showing good biocompatibility and high transfection efficiency. Responsive star-shaped vectors, acetaled β-cyclodextrin-PGEAs, are used as therapeutic pDNA vectors, improving performance due to their pH responsivity and degradation properties (Yang et al., 2015).
8. Synthesis Methods
Research on glycidyl nitrate synthesis methods, a monomer for novel energetic binders, highlights the potential for development in the fields of propellants and explosives (Shang Bingkun, 2011).
Safety And Hazards
Glycidol is an irritant of the skin, eyes, mucous membranes, and upper respiratory tract . Exposure to glycidol may also cause central nervous system depression, followed by central nervous system stimulation . It is listed as an IARC Group 2A Agent, meaning that it is "probably carcinogenic to humans" .
Future Directions
properties
IUPAC Name |
oxiran-2-ylmethyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h3-4,6-7,9-10,20H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJJNBUMXQSMU-PDBXOOCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635227 | |
Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycidyl | |
CAS RN |
51554-07-5 | |
Record name | (Oxiran-2-yl)methyl (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70635227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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